molecular formula C18H36BrN B1677952 Piproctanyl bromide CAS No. 56717-11-4

Piproctanyl bromide

Cat. No.: B1677952
CAS No.: 56717-11-4
M. Wt: 346.4 g/mol
InChI Key: LNJLLOLFPPCXOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piproctanyl bromide (CAS: 56717-11-4; molecular formula: C₁₈H₃₆BrN) is a synthetic plant growth regulator classified as a growth inhibitor. It is a piperidinium bromide derivative, commercially known as Stemtrol or Alden. Its primary application lies in controlling stem elongation and improving inflorescence development in ornamental plants such as chrysanthemums (Chrysanthemum morifolium) and Pachystachys spp. . Unlike gibberellin biosynthesis inhibitors (e.g., triazoles), this compound’s exact mechanism remains unclear, though it likely disrupts cell elongation through ionic interactions due to its quaternary ammonium structure .

Properties

CAS No.

56717-11-4

Molecular Formula

C18H36BrN

Molecular Weight

346.4 g/mol

IUPAC Name

1-(3,7-dimethyloctyl)-1-prop-2-enylpiperidin-1-ium;bromide

InChI

InChI=1S/C18H36N.BrH/c1-5-13-19(14-7-6-8-15-19)16-12-18(4)11-9-10-17(2)3;/h5,17-18H,1,6-16H2,2-4H3;1H/q+1;/p-1

InChI Key

LNJLLOLFPPCXOR-UHFFFAOYSA-M

SMILES

CC(C)CCCC(C)CC[N+]1(CCCCC1)CC=C.[Br-]

Isomeric SMILES

CC(C)CCCC(C)CC[N+]1(CCCCC1)CC=C.[Br-]

Canonical SMILES

CC(C)CCCC(C)CC[N+]1(CCCCC1)CC=C.[Br-]

Appearance

Solid powder

Other CAS No.

56717-11-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alden;  Stemtrol; Piproctanyl bromide;  Piproctanylium bromide;  Piproctanyliumbromid

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Functional Comparison

Compound CAS Number Molecular Formula Primary Mode of Action Application Method Effective Concentration Key Plant Species Tested
This compound 56717-11-4 C₁₈H₃₆BrN Cell elongation inhibition (presumed) Foliar spray 0.1–0.3 mg/L Chrysanthemum, Pachystachys
Paclobutrazol (PP333) 76738-62-0 C₁₅H₂₀ClN₃O Gibberellin biosynthesis inhibitor Soil drench 5–20 mg/L Chrysanthemum, Angelonia
Daminozide 1596-84-5 C₆H₁₂N₂O₃ Inhibition of auxin transport Foliar spray 1000–3000 mg/L Chrysanthemum, Zinnia
Chlorphonium chloride 115-78-6 C₁₂H₁₈Cl₃OP Disrupts apical dominance Foliar spray 10–50 mg/L Chrysanthemum
Ancymidol 12771-68-5 C₁₅H₁₆N₂O₂ Gibberellin biosynthesis inhibitor Soil drench 0.25–1 mg/L Chrysanthemum

Efficacy and Application

  • Stem Extension Control: this compound and paclobutrazol demonstrate high efficacy in reducing stem elongation in chrysanthemums, with piproctanyl requiring lower concentrations (0.1–0.3 mg/L vs. 5–20 mg/L for paclobutrazol) . Daminozide requires much higher doses (1000–3000 mg/L) and shows moderate efficacy, often coupled with unintended effects like altered anthocyanin metabolism . Chlorphonium chloride and ancymidol exhibit moderate to high efficacy but are less versatile across plant species .
  • Species-Specific Activity :

    • This compound is uniquely effective on Pachystachys, where other compounds like oxathiin fail .
    • Paclobutrazol and ancymidol are preferred for soil application due to their systemic activity, while this compound is applied via foliar spray .

Physiological and Commercial Considerations

  • Commercial Use :

    • This compound is commercially utilized in ornamental horticulture, while others like maleic hydrazide remain experimental .
    • Paclobutrazol dominates due to broader applicability, but piproctanyl’s low effective concentration reduces environmental residue risks .

Research Findings and Key Studies

  • Menhenett (1984): Direct comparison in chrysanthemums showed this compound and paclobutrazol provided comparable stem inhibition, outperforming daminozide and chlorphonium chloride .
  • Boldt (2008) : Highlighted piproctanyl’s stability in greenhouse conditions, with minimal phytotoxicity at recommended doses .
  • Hodaei et al. (2018): Noted piproctanyl’s compatibility with stress conditions, unlike daminozide, which exacerbates water-stress responses in chrysanthemums .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piproctanyl bromide
Reactant of Route 2
Piproctanyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.